Methyl 7-(difluoromethyl)-5-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate Methyl 7-(difluoromethyl)-5-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13333452
InChI: InChI=1S/C17H15F2N3O2/c1-3-10-4-6-11(7-5-10)13-8-14(15(18)19)22-16(21-13)12(9-20-22)17(23)24-2/h4-9,15H,3H2,1-2H3
SMILES: CCC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)OC
Molecular Formula: C17H15F2N3O2
Molecular Weight: 331.32 g/mol

Methyl 7-(difluoromethyl)-5-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

CAS No.:

Cat. No.: VC13333452

Molecular Formula: C17H15F2N3O2

Molecular Weight: 331.32 g/mol

* For research use only. Not for human or veterinary use.

Methyl 7-(difluoromethyl)-5-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate -

Specification

Molecular Formula C17H15F2N3O2
Molecular Weight 331.32 g/mol
IUPAC Name methyl 7-(difluoromethyl)-5-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Standard InChI InChI=1S/C17H15F2N3O2/c1-3-10-4-6-11(7-5-10)13-8-14(15(18)19)22-16(21-13)12(9-20-22)17(23)24-2/h4-9,15H,3H2,1-2H3
Standard InChI Key HWTVBYWRJZOMMP-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)OC
Canonical SMILES CCC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)OC

Introduction

Methyl 7-(difluoromethyl)-5-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound features a difluoromethyl group at the 7-position and a 4-ethylphenyl group at the 5-position of the pyrazolo[1,5-a]pyrimidine core, with a methyl ester attached at the 3-position.

Synthesis

The synthesis of Methyl 7-(difluoromethyl)-5-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves multi-step reactions starting from appropriate pyrazole precursors. The process may include condensation reactions, followed by cyclization to form the pyrimidine ring, and finally, esterification to introduce the methyl ester group. Detailed synthesis protocols often require careful optimization of reaction conditions to achieve high yields and purity.

Biological Activities

Pyrazolo[1,5-a]pyrimidines have been explored for various biological activities, including anti-mycobacterial, anticancer, and kinase inhibitory effects . While specific data on Methyl 7-(difluoromethyl)-5-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is limited, its structural features suggest potential applications in these areas. The difluoromethyl group could enhance bioavailability and interaction with enzymes or receptors, while the 4-ethylphenyl group might contribute to binding affinity through hydrophobic interactions.

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